molecular formula C24H24N4O2 B11522512 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide CAS No. 309737-84-6

2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide

Cat. No.: B11522512
CAS No.: 309737-84-6
M. Wt: 400.5 g/mol
InChI Key: QZHAKYGRSWXGEP-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide is a complex organic compound that features a benzotriazole moiety linked to an acetamide group, which is further connected to a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Benzotriazole Moiety: This step involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole.

    Attachment of the Dimethylphenyl Group: The benzotriazole is then reacted with 3,4-dimethylphenyl isocyanate to form the corresponding urea derivative.

    Formation of the Acetamide Linkage: The urea derivative is then reacted with 2,4-dimethylphenoxyacetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The dimethylphenoxy and acetamide groups can influence the compound’s solubility, stability, and overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)acetic acid
  • 2-(2,5-dimethylphenoxy)-2-methylpropanoic acid
  • 2-(4-(((3,4-dimethylphenyl)imino)methyl)phenoxy)acetamide

Uniqueness

2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide is unique due to its combination of a benzotriazole moiety with a dimethylphenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

309737-84-6

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]acetamide

InChI

InChI=1S/C24H24N4O2/c1-15-5-10-23(18(4)11-15)30-14-24(29)25-19-7-9-21-22(13-19)27-28(26-21)20-8-6-16(2)17(3)12-20/h5-13H,14H2,1-4H3,(H,25,29)

InChI Key

QZHAKYGRSWXGEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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